8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione class, characterized by a fused imidazo-purine core substituted with a 4-fluorophenyl group at position 8, methyl groups at positions 1 and 7, and a 2-(piperidin-1-yl)ethyl chain at position 3 . The 4-fluorophenyl substituent enhances lipophilicity and receptor binding affinity, while the piperidinylethyl side chain may influence pharmacokinetic properties, including blood-brain barrier penetration .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLCAGKAZJFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. The presence of a fluorophenyl group and a piperidine moiety suggests possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN5O2 |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 887466-95-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases or enzymes that are crucial in cancer progression and neurodegenerative diseases.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of in MCF cell lines, indicating potent anticancer activity .
- In vivo Studies : Animal models demonstrated that these compounds could suppress tumor growth effectively when administered at appropriate dosages .
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective properties. Research has indicated that related compounds can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells. The study utilized flow cytometry to assess apoptosis induction in treated cells.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of similar imidazole derivatives indicated that they could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism for their protective action against neurodegenerative processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorophenyl Group : Enhances lipophilicity and potential binding affinity to target proteins.
- Piperidine Ring : Contributes to the modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key structural variations among analogs include substituents on the phenyl ring, alkyl chain length, and heterocyclic moieties (e.g., piperazinyl vs. piperidinyl). These modifications critically impact receptor selectivity and functional activity (Table 1).
Table 1. Structural and Pharmacological Comparison of Selected Analogs
*Estimated based on structural similarity to AZ-853/AZ-861 .
Functional and Pharmacokinetic Differences
- Target Compound vs. However, AZ-853’s longer alkyl chain enhances brain penetration, correlating with stronger antidepressant efficacy .
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound versus 2-fluorophenyl in 3i () alters receptor binding geometry. Molecular docking suggests 2-fluorophenyl derivatives achieve tighter 5-HT1A pocket interactions .
- Metabolic Stability : The target compound and AZ-853 exhibit moderate metabolic stability in human liver microsomes (HLM), with clearance rates <30% of control . Piperidine-containing analogs generally show lower CYP450 inhibition than piperazine derivatives .
Key Research Findings
Antidepressant Efficacy
- The target compound’s antidepressant-like activity in the forced swim test (FST) is likely dose-dependent, with an expected ED50 of 5–10 mg/kg, comparable to 3i (ED50: 2.5 mg/kg) but weaker than AZ-853 .
- Unlike AZ-861, the target compound lacks significant 5-HT7 receptor activity, reducing the risk of sleep disturbances associated with dual 5-HT1A/5-HT7 modulation .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves three key stages:
Core Formation : Cyclization of precursor molecules (e.g., substituted purines or imidazoles) under acidic or basic conditions to construct the imidazo[2,1-f]purine scaffold. For example, cyclocondensation using trifluoroacetic acid or sodium hydride as catalysts .
Functionalization : Introduction of the 4-fluorophenyl group at position 8 via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like tetrahydrofuran .
Side-Chain Modification : Attaching the 2-(piperidin-1-yl)ethyl group at position 3 using nucleophilic substitution or alkylation reactions. Optimal conditions include polar aprotic solvents (e.g., dimethylformamide) and temperatures of 60–80°C to minimize byproducts .
Key Optimization Parameters :
- Catalyst selection (e.g., triethylamine for deprotonation).
- Solvent purity (anhydrous conditions for moisture-sensitive steps).
- Reaction time monitoring via TLC or HPLC to avoid over-oxidation .
Basic: How can NMR and mass spectrometry confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR :
- Identify characteristic peaks:
- 4-Fluorophenyl group : Aromatic protons at δ 7.2–7.6 ppm (doublet splitting due to para-fluorine) .
- Piperidinylethyl chain : N-CH₂ protons at δ 2.5–3.0 ppm and piperidine ring protons at δ 1.4–1.8 ppm .
- Integration ratios verify substituent stoichiometry.
- High-Resolution Mass Spectrometry (HRMS) :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity is standard for pharmacological studies .
Advanced: What strategies resolve contradictions in reported biological activity across assays?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Cell-based vs. enzyme-linked assays (e.g., differences in membrane permeability or co-factor availability). Validate activity using orthogonal methods (e.g., SPR for binding affinity and cell viability assays for functional effects) .
- Metabolic Instability : Perform stability studies in liver microsomes to identify rapid degradation pathways. Modify labile groups (e.g., methyl to trifluoromethyl) to enhance metabolic stability .
- Off-Target Effects : Use CRISPR-edited cell lines or competitive binding assays to isolate target-specific interactions .
Advanced: How does the substitution pattern influence adenosine receptor selectivity?
Methodological Answer:
The 2-(piperidin-1-yl)ethyl group at position 3 enhances A₂A receptor selectivity by:
- Steric Effects : Bulky substituents prevent binding to smaller receptor pockets (e.g., A₁ receptors) .
- Hydrogen Bonding : The piperidine nitrogen forms H-bonds with Thr88 and His264 residues in A₂A, as shown in molecular docking studies .
Experimental Validation : - Radioligand displacement assays (³H-ZM241385 for A₂A).
- Selectivity ratios (IC₅₀ A₂A/A₁ > 100-fold) confirm design efficacy .
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Stable at pH 6–8 (simulating physiological conditions). Degrades rapidly at pH < 3 (gastric environment) or pH > 10, with cleavage of the imidazo-purine core .
- Thermal Stability :
- Decomposes above 150°C (DSC analysis). Store at –20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity :
- UV-Vis spectra show absorbance at 310 nm; store in amber vials to avoid photodegradation .
Advanced: What computational methods predict binding modes with kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina or Schrödinger) :
- Use crystal structures (PDB: 4UCI for A₂A) to model ligand-receptor interactions. Key residues: Phe168 (π-π stacking with fluorophenyl) and Asn253 (hydrogen bonding) .
- MD Simulations (GROMACS) :
- Simulate 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
- Free Energy Calculations (MM/PBSA) :
- Quantify binding energy contributions (e.g., ΔGbind = –45 kJ/mol suggests high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
